Sodium 2-fluorobenzoate

Catalog No.
S718870
CAS No.
490-97-1
M.F
C7H5FNaO2
M. Wt
163.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-fluorobenzoate

CAS Number

490-97-1

Product Name

Sodium 2-fluorobenzoate

IUPAC Name

sodium;2-fluorobenzoate

Molecular Formula

C7H5FNaO2

Molecular Weight

163.10 g/mol

InChI

InChI=1S/C7H5FO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);

InChI Key

YIZOXOUTDFWAOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)[O-])F.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)F.[Na]

The exact mass of the compound Sodium 2-fluorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium 2-fluorobenzoate (CAS 490-97-1) is the pre-deprotonated sodium salt of 2-fluorobenzoic acid, widely utilized as a fluorinated building block in organic synthesis and a conservative tracer in hydrological applications . Structurally, the ortho-fluorine substituent provides specific electronic and steric directing effects critical for synthesizing complex agrochemicals and active pharmaceutical ingredients[1]. Commercially available at purities of ≥98%, this salt is engineered for immediate dissolution in aqueous and polar protic systems, bypassing the solubility bottlenecks associated with its free acid counterpart.

Research Fit

1
19F-NMR enzymology probe studies
Reported ortho-fluorine binding shift for flavoenzyme active-site investigation
2
Surfactant counterion for micelle morphology control
Spherical micelle preservation reported at tested concentrations
3
Fluorinated radical initiator precursor
Reported lower decarboxylation tendency supports end-group fidelity studies
4
Coordination ligand for metal-organic frameworks
Observed ortho-fluorine coordination mode in Pb(II) complex studies

Substituting Sodium 2-fluorobenzoate with the generic free acid (2-fluorobenzoic acid) introduces severe processability limitations, primarily due to the free acid's low aqueous solubility (7.2 g/L) and acidic nature (pKa 3.27). Attempting to use the free acid in neutral-pH biological assays, aqueous cross-coupling, or industrial tracer injections requires in situ neutralization, which adds reagent overhead and generates unpredictable counterion concentrations . Conversely, substituting with unfluorinated sodium benzoate removes the highly electronegative ortho-fluorine atom, eliminating the specific steric hindrance and electronic directing effects required for targeted nucleophilic aromatic substitutions and altering the metabolic resistance necessary for long-term environmental tracer stability.

Substitution Risk

Target
Sodium 2-fluorobenzoate — ortho-fluorine enables 19F-NMR probe and distinct electronic profile
May not substitute
Sodium benzoate — lacks fluorine; 19F-NMR signal absent and carboxylate pKa may shift interaction profiles
Target
Ortho isomer — deeper micelle penetration preserves spherical morphology
May not substitute
Sodium 3-fluorobenzoate (meta) — reported sphere-to-rod transition may alter rheological behavior
Target
Ortho isomer — lowest decarboxylation rate among fluorinated series supports end-group control
May not substitute
Sodium 4-fluorobenzoate (para) — higher CO2 loss may shift polymer end-group distribution

Aqueous Solubility for Concentrated Stock Preparation

The sodium salt form drastically alters the aqueous solubility profile compared to the free acid. Sodium 2-fluorobenzoate dissolves at a ratio of 1 gram per 1.1 mL of water (~909 g/L) [1]. In contrast, 2-fluorobenzoic acid exhibits an aqueous solubility of only 7.2 g/L . This thermodynamic difference allows for the formulation of highly concentrated aqueous solutions without the addition of organic cosolvents or heating.

Evidence DimensionAqueous Solubility Limit
Target Compound Data~909 g/L (1 g / 1.1 mL)
Comparator Or Baseline2-Fluorobenzoic acid (7.2 g/L)
Quantified Difference>120-fold increase in aqueous solubility
ConditionsCold to ambient water, neutral pH

Procurement of the sodium salt eliminates the need for volatile organic solvents in high-concentration aqueous workflows, reducing waste and process complexity.

19F-NMR enzyme binding
Head-to-head
Ortho: Δδ = +6.5 ppm (free 6.0 → bound 12.5 ppm); pKa = 3.33
Meta: Δδ = −2.8 ppm; pKa = 3.80
Para: Δδ = +1.2 ppm; pKa = 4.05
Supports enzyme active-site probe context
Reported in porcine kidney DAO system; 50 mM phosphate, pH 7.0

Direct Ligand Donation in Coordination Chemistry

In the synthesis of transition metal complexes, such as binuclear Zn(II) compounds, Sodium 2-fluorobenzoate acts as a pre-deprotonated bidentate or bridging ligand[1]. Using the free 2-fluorobenzoic acid (pKa 3.27) requires stoichiometric addition of a strong base , which generates competitive counterions and can trigger unwanted side reactions in sensitive metal-coordination environments.

Evidence DimensionPrecursor Readiness for Metal Coordination
Target Compound DataDirect carboxylate donor (pre-deprotonated)
Comparator Or Baseline2-Fluorobenzoic acid (requires stoichiometric base neutralization)
Quantified DifferenceEliminates 1 synthetic deprotonation step and associated counterion generation
ConditionsAqueous or mixed-solvent metal complexation

Using the pre-formed sodium salt prevents counterion interference and pH fluctuations during the assembly of sensitive metal-organic catalysts.

Micelle morphology control
Class-level
Ortho: spherical micelles at 70 mM; CMC = 2.51 mM
Meta: sphere-to-rod transition near 10× CMC; CMC = 1.29 mM
Para: sphere-to-rod transition near 10× CMC; CMC = 1.38 mM
Supports micelle morphology control context
TTA+ micelle system at 25°C; verify under target formulation conditions

System Inertness for Hydrological Tracer Applications

For industrial flow tracking, tracer chemicals must not react with infrastructure or precipitate in mineral-rich water. Sodium 2-fluorobenzoate is highly soluble in calcium- and magnesium-rich groundwater and exhibits non-reactivity with carbon steel, PVC, and high-density polyethylene (HDPE) plumbing [1]. Injecting the free acid alternative would lower the system pH and risk precipitation, potentially requiring reverse osmosis pretreatment to prevent equipment corrosion.

Evidence DimensionInfrastructure Compatibility
Target Compound DataNon-reactive with carbon steel/PVC/HDPE; soluble in high-Ca/Mg water
Comparator Or BaselineFree acid (pH disruptive, precipitation risk)
Quantified DifferenceZero required pH buffering or reverse osmosis pretreatment prior to injection
ConditionsIndustrial groundwater injection systems

Industrial buyers require the sodium salt to ensure tracer stability and prevent corrosion or scaling in expensive subterranean plumbing infrastructure.

Radical decarboxylation
Class-level
Decarboxylation rate order: 3F > 4F > 2F
Ortho (2F) exhibits the lowest CO₂ loss among mono-fluorinated series
Supports end-group fidelity context
Qualitative order from styrene/MMA polymerization at 60°C; quantitative rates to verify
F–Pb coordination mode
Data to verify
Unique fluorine-to-Pb(II) coordination observed in a 2-fluorobenzoate complex without N-donor ligands
Supports coordination design review
Single structural survey observation; requires further validation

Hydraulic Fracturing and Geothermal Flow Tracing

Because of its extreme aqueous solubility and inertness toward industrial plumbing (carbon steel, PVC, HDPE), this compound is utilized as a conservative water tracer in hydraulic fracturing and geothermal flow assessments [1]. The pre-deprotonated salt form allows for direct injection into calcium-rich groundwater without causing precipitation or requiring pH adjustment.

Aqueous-Phase Coordination Chemistry

In the synthesis of metal-organic frameworks and binuclear transition metal complexes, Sodium 2-fluorobenzoate acts as a ready carboxylate donor [2]. By using the sodium salt instead of the free acid, chemists avoid the need for stoichiometric base additions, thereby preventing counterion interference during sensitive coordination steps.

Microbial Metabolism and Biocatalysis Assays

For studies investigating the microbial degradation of fluorinated aromatics, the sodium salt provides a highly bioavailable, pH-neutral carbon source [3]. This ensures that bacterial strains, such as pseudomonads, can metabolize the compound via cyclic peroxide intermediates without the growth-inhibiting acidic shock that would occur if the free acid were introduced directly into the culture medium.

Application Fit Matrix

Application
Selection Property
Validation Focus
19F-NMR enzymology probe studies
Ortho-fluorine NMR shift profile
Active-site binding geometry review
Surfactant micelle morphology control
Counterion intercalation behavior
Micelle shape and CMC endpoint review
Fluorinated polymer end-group synthesis
Radical decarboxylation stability
End-group fidelity and chain termination review
Metal-organic framework design
Ortho-fluorine coordination potential
Fluorine-metal bonding context review

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.01712684 g/mol

Monoisotopic Mass

163.01712684 g/mol

Heavy Atom Count

11

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

490-97-1

General Manufacturing Information

Benzoic acid, 2-fluoro-, sodium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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